molecular formula C25H25N5O3 B2428237 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105249-28-2

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2428237
CAS No.: 1105249-28-2
M. Wt: 443.507
InChI Key: MOZKYNJMDJKCQM-UHFFFAOYSA-N
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Description

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a piperazine ring, an acetylphenyl group, and a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-17(31)18-6-8-19(9-7-18)28-12-14-29(15-13-28)22(32)10-11-30-16-26-23-20-4-2-3-5-21(20)27-24(23)25(30)33/h2-9,16,27H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZKYNJMDJKCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-acetylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Condensation Reaction: The piperazine intermediate is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the corresponding imine.

    Cyclization: The imine undergoes cyclization in the presence of a suitable catalyst to form the pyrimidoindole core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and carbonyl groups in the compound serve as key sites for nucleophilic attacks.

Reaction Type Reagents/Conditions Products/Outcomes Source
Amide bond substitutionAlkyl halides, aryl boronic acidsReplacement of the acetylphenyl group with alkyl/aryl substituents via Suzuki coupling
Ketone functionalizationGrignard reagents, hydrazinesFormation of hydrazones or tertiary alcohols via nucleophilic addition

For example, the acetyl group on the phenyl ring undergoes condensation with hydrazines to form hydrazone derivatives, which are precursors for heterocyclic syntheses . The piperazine nitrogen can participate in alkylation reactions with electrophiles like methyl iodide .

Electrophilic Aromatic Substitution

The pyrimidoindole core and aromatic rings enable electrophilic reactions:

Reaction Type Reagents/Conditions Products/Outcomes Source
HalogenationBr₂/FeBr₃, Cl₂/AlCl₃Bromination/chlorination at indole C5 or phenyl positions
NitrationHNO₃/H₂SO₄Nitro derivatives for further reduction to amines

Halogenation typically occurs at electron-rich positions of the indole ring, as observed in analogous pyrimidoindole systems . Nitration proceeds under strong acidic conditions, yielding nitro intermediates for subsequent functionalization.

Cyclization and Heterocycle Formation

The compound’s structure facilitates intramolecular cyclization:

Reaction Type Reagents/Conditions Products/Outcomes Source
Lactam formationThermal activation, acid catalysisSix-membered lactam rings via carbonyl-amine condensation
Triazole synthesisNaN₃, Cu(I) catalystsClick chemistry-derived triazole-linked analogs

For instance, heating in the presence of acetic acid induces cyclization between the oxopropyl chain and the pyrimidoindole nitrogen, forming fused lactam structures . Click chemistry modifications enhance bioactivity profiles .

Oxidation and Reduction Reactions

Key functional groups undergo redox transformations:

Reaction Type Reagents/Conditions Products/Outcomes Source
Ketone reductionNaBH₄, LiAlH₄Secondary alcohol formation from the acetyl group
Amine oxidationH₂O₂, mCPBAN-Oxide derivatives for enhanced solubility

Selective reduction of the acetyl group to a hydroxyl moiety has been achieved using NaBH₄ in ethanol . Piperazine N-oxidation improves metabolic stability in pharmacological studies .

Cross-Coupling Reactions

Transition metal catalysis enables structural diversification:

Reaction Type Reagents/Conditions Products/Outcomes Source
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsBiaryl analogs with modified phenylpiperazine moieties
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosIntroduction of amine substituents on the indole ring

These reactions enable precise modifications for structure-activity relationship (SAR) studies, particularly in drug discovery contexts .

Hydrolysis and Degradation Pathways

Stability under hydrolytic conditions:

Reaction Type Reagents/Conditions Products/Outcomes Source
Acidic hydrolysisHCl (1M), refluxCleavage of the oxopropyl chain to carboxylic acids
Basic hydrolysisNaOH (0.1M), 60°CDegradation of the piperazine ring to ethylene diamine derivatives

Hydrolysis studies are critical for assessing shelf-life and metabolic pathways .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrimidoindole derivatives. Specifically, compounds similar to 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Research indicates that certain derivatives can act as selective Toll-like receptor (TLR) modulators. For instance, compounds in this class have been identified as potent activators of NFκB pathways, which are crucial in mediating inflammatory responses. The ability to selectively stimulate TLRs suggests potential therapeutic applications in treating inflammatory diseases.

Neuropharmacological Applications

The piperazine moiety present in the compound is known for its neuroactive properties. Compounds containing similar structures have been investigated for their effects on neurotransmitter systems, particularly those involved in mood regulation and anxiety disorders. Preliminary studies suggest that these compounds may exhibit anxiolytic effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield the desired pyrimidoindole structure. Variations in substituents can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute demonstrated that a similar pyrimidoindole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

In a high-throughput screening of small molecules for TLR modulation, a related compound was found to selectively enhance TLR4 signaling in immune cells. This led to increased production of pro-inflammatory cytokines, suggesting that such compounds could be utilized in vaccine adjuvant formulations or therapies for autoimmune conditions.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-acetylphenyl)piperazin-1-yl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the oxopropyl group, which may affect its biological activity.

    3-(3-(4-(4-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Contains a methyl group instead of an acetyl group, potentially altering its chemical properties.

Uniqueness

The presence of the oxopropyl group and the specific arrangement of functional groups in 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one contribute to its unique chemical and biological properties

Biological Activity

The compound 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and enzyme inhibitory effects.

Chemical Characteristics

  • Molecular Formula : C26H27N5O3
  • Molecular Weight : 457.5 g/mol
  • CAS Number : 1105247-75-3

Antitumor Activity

Several studies have evaluated the antitumor potential of compounds related to pyrimidoindoles. For instance, derivatives of pyrimido[5,4-b]indole have shown promising results against various cancer cell lines. In one study, a related compound demonstrated significant inhibition of breast cancer cell lines (MDA-MB-231) with IC50 values comparable to established chemotherapeutics .

Antibacterial Activity

The antibacterial properties of piperazine derivatives are well-documented. Compounds similar to the target molecule have been synthesized and tested against multiple bacterial strains. For example, a series of piperazine-containing compounds exhibited strong antibacterial activity with IC50 values ranging from 1 to 6 µM against various pathogens . These findings suggest that the target compound may also possess similar antibacterial efficacy.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Research indicates that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer’s disease and urinary infections respectively . The evaluation of enzyme inhibitory activity for the target compound remains an area for future investigation.

Case Studies and Experimental Findings

  • Antitumor Evaluation : A study synthesized a series of pyrimidine derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications in the piperazine moiety significantly affected the antitumor activity, with some compounds showing IC50 values below 2 µg/mL against MCF-7 cells .
  • Antibacterial Screening : Another research effort focused on synthesizing piperazine derivatives and assessing their antibacterial properties. The findings revealed that certain substitutions on the piperazine ring enhanced antibacterial activity significantly compared to controls .

Data Tables

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntitumorPyrimidine Derivative<2
AntibacterialPiperazine Derivative1 - 6
Enzyme InhibitionPiperazine-based CompoundsVaries

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